molecular formula C23H23ClN4 B11107067 2-amino-6-tert-butyl-4-(3-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-6-tert-butyl-4-(3-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B11107067
M. Wt: 390.9 g/mol
InChI Key: ZVSPQSLUGOLEMO-UHFFFAOYSA-N
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Description

2-AMINO-6-(TERT-BUTYL)-4-(3-CHLOROPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and multiple cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-(TERT-BUTYL)-4-(3-CHLOROPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the tert-butyl and chlorophenyl groups. The cyano groups are then added through a series of nitrile-forming reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-(TERT-BUTYL)-4-(3-CHLOROPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

2-AMINO-6-(TERT-BUTYL)-4-(3-CHLOROPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-AMINO-6-(TERT-BUTYL)-4-(3-CHLOROPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of cyano groups allows for strong interactions with nucleophilic sites, while the tert-butyl and chlorophenyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-6-(TERT-BUTYL)-4-(3-FLUOROPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
  • 2-AMINO-6-(TERT-BUTYL)-4-(3-METHOXYPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

Uniqueness

The uniqueness of 2-AMINO-6-(TERT-BUTYL)-4-(3-CHLOROPHENYL)-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-(3-chlorophenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C23H23ClN4/c1-22(2,3)15-7-8-17-18(10-15)20(14-5-4-6-16(24)9-14)23(12-26,13-27)21(28)19(17)11-25/h4-6,8-9,15,18,20H,7,10,28H2,1-3H3

InChI Key

ZVSPQSLUGOLEMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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